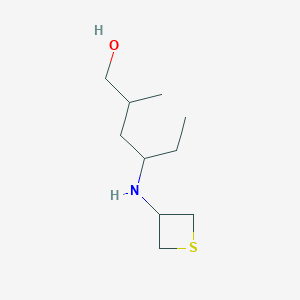
2-Methyl-4-(thietan-3-ylamino)hexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(thietan-3-ylamino)hexan-1-ol is a versatile chemical compound with the molecular formula C10H21NOS and a molecular weight of 203.35 g/mol . This compound is known for its unique blend of properties, making it valuable in various research and development applications.
Preparation Methods
The synthesis of 2-Methyl-4-(thietan-3-ylamino)hexan-1-ol involves several steps. One common synthetic route includes the reaction of 2-methylhexan-1-ol with thietan-3-ylamine under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow processes to achieve efficient and cost-effective synthesis.
Chemical Reactions Analysis
2-Methyl-4-(thietan-3-ylamino)hexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-Methyl-4-(thietan-3-ylamino)hexan-1-ol has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(thietan-3-ylamino)hexan-1-ol involves its interaction with specific molecular targets and pathways. The thietan-3-ylamino group can participate in nucleophilic attacks, leading to the formation of various intermediates and products. The compound’s effects are mediated through its ability to form hydrogen bonds and engage in electrostatic interactions with target molecules .
Comparison with Similar Compounds
2-Methyl-4-(thietan-3-ylamino)hexan-1-ol can be compared with other similar compounds such as:
2-Methyl-4-(thiiran-3-ylamino)hexan-1-ol: This compound has a similar structure but contains a thiirane ring instead of a thietane ring.
2-Methyl-4-(azetidin-3-ylamino)hexan-1-ol: This compound features an azetidine ring, which imparts different chemical properties and reactivity.
2-Methyl-4-(oxetan-3-ylamino)hexan-1-ol: The presence of an oxetane ring in this compound results in distinct reactivity and applications.
Properties
Molecular Formula |
C10H21NOS |
|---|---|
Molecular Weight |
203.35 g/mol |
IUPAC Name |
2-methyl-4-(thietan-3-ylamino)hexan-1-ol |
InChI |
InChI=1S/C10H21NOS/c1-3-9(4-8(2)5-12)11-10-6-13-7-10/h8-12H,3-7H2,1-2H3 |
InChI Key |
STHYZFFMXAFSHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)CO)NC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-2,6-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13016320.png)
![tert-butyl (2R,4S)-4-amino-2-fluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13016324.png)
![2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13016335.png)

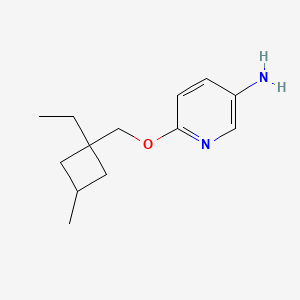
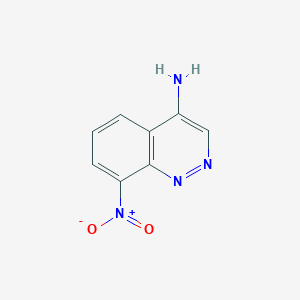
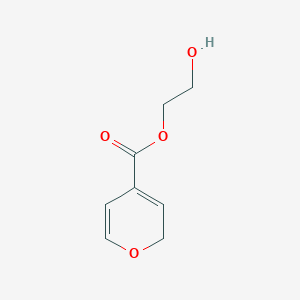
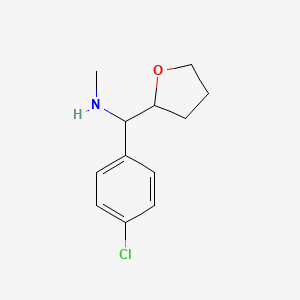

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13016384.png)
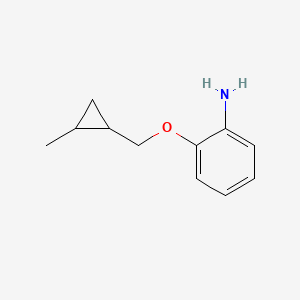
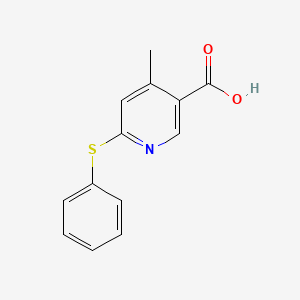
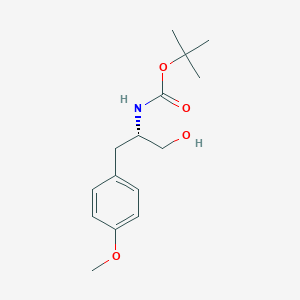
![Tert-butyl3-[cyano(fluoro)methyl]azetidine-1-carboxylate](/img/structure/B13016405.png)
